molecular formula C13H9BrO4 B12729694 Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate CAS No. 97181-07-2

Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate

Cat. No.: B12729694
CAS No.: 97181-07-2
M. Wt: 309.11 g/mol
InChI Key: PGMPSIRCGKOXBR-QXMHVHEDSA-N
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Description

Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a bromoacetate moiety

Preparation Methods

The synthesis of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the reaction of 3-oxo-5-phenyl-2(3H)-furanone with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Chemical Reactions Analysis

Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

97181-07-2

Molecular Formula

C13H9BrO4

Molecular Weight

309.11 g/mol

IUPAC Name

methyl (2Z)-2-bromo-2-(3-oxo-5-phenylfuran-2-ylidene)acetate

InChI

InChI=1S/C13H9BrO4/c1-17-13(16)11(14)12-9(15)7-10(18-12)8-5-3-2-4-6-8/h2-7H,1H3/b12-11-

InChI Key

PGMPSIRCGKOXBR-QXMHVHEDSA-N

Isomeric SMILES

COC(=O)/C(=C/1\C(=O)C=C(O1)C2=CC=CC=C2)/Br

Canonical SMILES

COC(=O)C(=C1C(=O)C=C(O1)C2=CC=CC=C2)Br

Origin of Product

United States

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